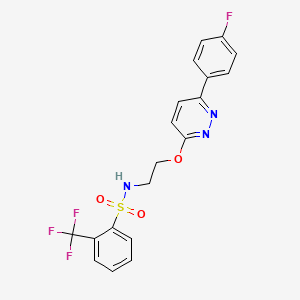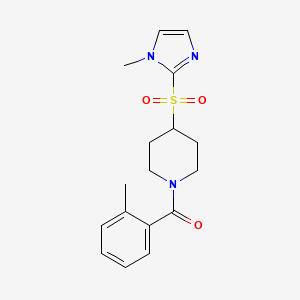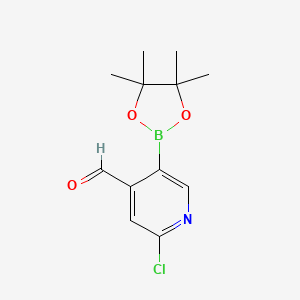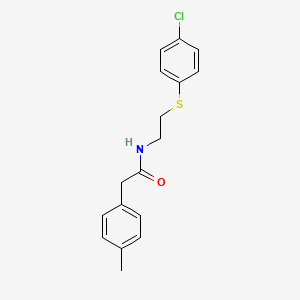![molecular formula C15H17NO2S B2728612 2,5-Dimethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]furan-3-carboxamide CAS No. 2415526-94-0](/img/structure/B2728612.png)
2,5-Dimethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]furan-3-carboxamide, also known as CP 47,497, is a synthetic cannabinoid that was first synthesized in 1979. It is a potent agonist of the cannabinoid receptor CB1 and is often used in scientific research to study the effects of cannabinoids on the body.
Mecanismo De Acción
2,5-Dimethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]furan-3-carboxamide 47,497 acts as an agonist of the CB1 receptor, which is primarily located in the central nervous system. When it binds to the receptor, it activates a signaling pathway that can lead to a variety of physiological and behavioral effects.
Biochemical and Physiological Effects
This compound 47,497 has been shown to have a number of biochemical and physiological effects. It can stimulate appetite, reduce pain and inflammation, and produce feelings of euphoria and relaxation. It has also been shown to have neuroprotective properties and may be useful in the treatment of neurological disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,5-Dimethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]furan-3-carboxamide 47,497 in lab experiments is that it is a potent and selective agonist of the CB1 receptor, which allows researchers to study the effects of cannabinoids on the body in a controlled manner. However, one limitation of using this compound 47,497 is that it is a synthetic compound and may not accurately reflect the effects of natural cannabinoids found in cannabis.
Direcciones Futuras
There are a number of potential future directions for research involving 2,5-Dimethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]furan-3-carboxamide 47,497. One area of interest is the development of new drugs that target the CB1 receptor for the treatment of neurological disorders. Another area of interest is the study of the long-term effects of chronic cannabinoid use on the body, including the potential for addiction and other negative health outcomes. Additionally, researchers may explore the use of this compound 47,497 in combination with other drugs or therapies to enhance its therapeutic effects.
Métodos De Síntesis
2,5-Dimethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]furan-3-carboxamide 47,497 is synthesized by reacting 2,5-dimethyl-3-furoic acid with thiophen-3-ylcyclopropylmethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to yield the final compound.
Aplicaciones Científicas De Investigación
2,5-Dimethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]furan-3-carboxamide 47,497 is commonly used in scientific research to study the effects of cannabinoids on the body. It has been shown to have a high affinity for the CB1 receptor and can activate it with a potency similar to that of delta-9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis.
Propiedades
IUPAC Name |
2,5-dimethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-10-7-13(11(2)18-10)14(17)16-9-15(4-5-15)12-3-6-19-8-12/h3,6-8H,4-5,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILAHBZOEYMBOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2(CC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1H-imidazole](/img/structure/B2728537.png)


![4-methoxy-N-[[5-phenacylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2728544.png)
![2-(3-Ethyl-1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2728545.png)
![4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2728547.png)
![N-[cyano(2,3-dichlorophenyl)methyl]-4-fluoro-3-(trifluoromethyl)benzamide](/img/structure/B2728549.png)
![5-ethoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B2728550.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2728552.png)